molecular formula C19H32O2 B14799653 (10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14799653
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-ZGLQAYRUSA-N
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Description

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple fused rings and hydroxyl groups, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including cyclization, reduction, and hydroxylation reactions. The starting materials typically include simpler organic compounds that undergo a series of transformations under specific conditions. For example, cyclization reactions may require catalysts such as Lewis acids, while reduction reactions often use hydrogenation with palladium or platinum catalysts. Hydroxylation can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-efficiency catalysts to maximize output and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to its corresponding alcohols or alkanes using hydrogenation or metal hydrides.

    Substitution: Halogenation or nitration can occur at specific positions on the aromatic ring using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular signaling pathways and as a ligand for specific receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, and metabolic modulation. Detailed studies have shown that it can bind to certain receptors, altering their activity and leading to downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene core, known for its role in cell membrane structure and function.

    Steroids: A class of compounds with similar ring structures, including hormones like testosterone and estrogen.

    Vitamin D: Another compound with a related structure, essential for calcium homeostasis and bone health.

Uniqueness

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol stands out due to its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity. Its distinct properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,17?,18-,19-/m0/s1

InChI Key

CBMYJHIOYJEBSB-ZGLQAYRUSA-N

Isomeric SMILES

C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CCC4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

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